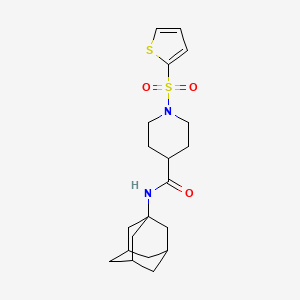![molecular formula C18H14BrFN2O3 B11341746 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11341746.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide, often referred to as Compound B4 , belongs to the class of pyrazoline derivatives. These compounds exhibit diverse biological and pharmacological activities. Pyrazolines, with their nitrogen-based hetero-aromatic ring structure, serve as promising scaffolds for drug development .
Preparation Methods
Synthetic Routes:: The synthesis of Compound B4 involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, pyrazolines are typically prepared through cyclization reactions, often involving condensation of hydrazines with α,β-unsaturated carbonyl compounds.
Industrial Production:: Unfortunately, information on industrial-scale production methods for Compound B4 is scarce. academic research often informs industrial processes, so further investigation might reveal relevant details.
Chemical Reactions Analysis
Reactivity:: Compound B4 can undergo various chemical transformations:
Oxidation: Oxidative reactions may modify the oxazoline ring or functional groups.
Reduction: Reduction reactions could lead to the formation of different intermediates.
Substitution: Substituents on the phenyl rings may be replaced under appropriate conditions.
Bromine: Used for bromination reactions.
Fluorine-containing reagents: Involved in fluorination steps.
Hydrazine derivatives: Essential for pyrazoline formation.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents. Further research is needed to identify major products.
Scientific Research Applications
Medicine: Investigate its antibacterial, antifungal, and antitumor properties.
Neuroscience: Explore its effects on acetylcholinesterase (AchE) activity.
Oxidative Stress Research: Assess its impact on oxidative damage and cellular components.
Mechanism of Action
The precise mechanism by which Compound B4 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare pyrazoline derivatives based on structural features, substituents, and biological activities. Exploring related literature would provide insights into Compound B4’s uniqueness.
Properties
Molecular Formula |
C18H14BrFN2O3 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H14BrFN2O3/c1-11(24-16-5-3-2-4-14(16)20)18(23)21-17-10-15(22-25-17)12-6-8-13(19)9-7-12/h2-11H,1H3,(H,21,23) |
InChI Key |
OUYIKKUPATZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341665.png)
![N-butyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341667.png)
![2-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11341668.png)



![N-(2-bromobenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11341684.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11341692.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B11341705.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11341710.png)
![5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11341723.png)

